molecular formula C11H9ClN2O4S B12909542 4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-10-9

4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12909542
CAS No.: 89661-10-9
M. Wt: 300.72 g/mol
InChI Key: CZQHVNJCUHFBLI-UHFFFAOYSA-N
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Description

4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro group, a nitrobenzyl group, and a thioether linkage, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of Thioether Linkage: The thioether linkage can be formed by reacting a thiol with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of 4-amino-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one.

    Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoxazole derivatives.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrobenzyl and isoxazole groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazole: Similar structure but without the oxazolone ring.

    4-Chloro-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with an amino group instead of a nitro group.

    5-(((4-Nitrobenzyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.

Uniqueness

4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

89661-10-9

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

4-chloro-5-[(4-nitrophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H9ClN2O4S/c12-10-9(18-13-11(10)15)6-19-5-7-1-3-8(4-2-7)14(16)17/h1-4H,5-6H2,(H,13,15)

InChI Key

CZQHVNJCUHFBLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC2=C(C(=O)NO2)Cl)[N+](=O)[O-]

Origin of Product

United States

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